Product packaging for calcium;dioxido(dioxo)manganese(Cat. No.:CAS No. 12049-47-7)

calcium;dioxido(dioxo)manganese

Cat. No.: B15175712
CAS No.: 12049-47-7
M. Wt: 159.01 g/mol
InChI Key: OOSYCERWOGUQJY-UHFFFAOYSA-N
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Description

Contextualization within Inorganic Chemistry Research

Within the broader field of inorganic chemistry, calcium permanganate (B83412) is primarily recognized for its potent oxidizing capabilities. assignmentpoint.com The permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state, is a strong oxidizing agent, meaning it readily accepts electrons from other substances. wikiwand.com This fundamental property underpins its utility in numerous chemical transformations.

The synthesis of calcium permanganate often involves metathesis reactions, such as reacting potassium permanganate with calcium chloride. assignmentpoint.com A significant challenge in its synthesis is managing the solubility differences between the reactants and products to achieve a high-purity final product. Research in this area focuses on optimizing reaction conditions, including temperature and stoichiometric ratios, to maximize yield and purity. researchgate.net

The thermal decomposition of calcium permanganate is another area of active investigation. Upon heating, it decomposes to form calcium oxide, manganese(III) oxide, and oxygen. assignmentpoint.comyou-iggy.com Understanding the kinetics and mechanism of this decomposition is crucial for its safe handling and for applications where it is used as an oxygen source.

Historical Perspectives in Permanganate Chemistry and Related Calcium-Manganese Systems

The history of permanganate chemistry dates back to 1659 when Johann Rudolf Glauber first described the production of what is now known as potassium permanganate. wikiwand.comwikipedia.orgunacademy.com He observed that melting pyrolusite (manganese dioxide) with potassium carbonate yielded a substance that formed a green solution in water, which then slowly turned violet. wikiwand.comwikipedia.orgunacademy.com However, it was not until the 19th century that permanganates, particularly potassium permanganate, gained prominence, largely due to the work of Henry Bollmann Condy, who commercialized its use as a disinfectant known as "Condy's Fluid" and "Condy's Crystals". wikiwand.comwikipedia.orgchemeurope.com

The development of methods to synthesize various permanganate salts, including calcium permanganate, followed the establishment of potassium permanganate's utility. researchgate.net Early applications of calcium permanganate included its use as an oxidizer in rocket propellants by the Luftwaffe during World War II. wikipedia.org

Research into calcium-manganese systems extends beyond simple permanganate salts. Synthetic manganese-calcium clusters are being investigated as mimics for the oxygen-evolving complex in Photosystem II, which is crucial for biological water oxidation. rsc.org These studies aim to develop efficient catalysts for water splitting. Furthermore, the interactions between calcium and manganese ions are studied in various contexts, from their mutual effects on absorption in biological systems to their role in the performance of materials like calcium manganese oxide in batteries. nih.govacs.org

Interactive Data Table: Properties of Calcium Permanganate

PropertyValue
Chemical FormulaCa(MnO₄)₂ assignmentpoint.comwikipedia.org
Molar Mass277.9493 g/mol assignmentpoint.comwikipedia.org
AppearancePurple crystalline solid assignmentpoint.comnih.gov
Density2.4 g/cm³ assignmentpoint.comnih.gov
Decomposition Temperature140 °C (tetrahydrate) assignmentpoint.comwikipedia.org
Solubility in Water (tetrahydrate)331 g/100 mL at 14 °C, 338 g/100 mL at 25 °C assignmentpoint.comwikipedia.org

Interactive Data Table: Historical Timeline of Permanganate Chemistry

YearEvent
1659Johann Rudolf Glauber first describes the production of potassium permanganate. wikiwand.comwikipedia.orgunacademy.com
1800sHenry Bollmann Condy commercializes potassium permanganate as a disinfectant. wikiwand.comwikipedia.org
World War IICalcium permanganate is used as a rocket propellant oxidizer. wikipedia.org
1972A study on buffered permanganate reactions notes the effect of calcium on the disproportionation of manganate(VI). acs.org
2023Research explores calcium manganese oxide as a cathode material for calcium-ion batteries. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaMnO4 B15175712 calcium;dioxido(dioxo)manganese CAS No. 12049-47-7

Properties

CAS No.

12049-47-7

Molecular Formula

CaMnO4

Molecular Weight

159.01 g/mol

IUPAC Name

calcium;dioxido(dioxo)manganese

InChI

InChI=1S/Ca.Mn.4O/q+2;;;;2*-1

InChI Key

OOSYCERWOGUQJY-UHFFFAOYSA-N

Canonical SMILES

[O-][Mn](=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Calcium Permanganate Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of compounds. youtube.com It provides detailed information about the chemical bonds and functional groups present by measuring their characteristic vibrations. youtube.com For calcium permanganate (B83412), these techniques are essential for characterizing the vibrations of the permanganate anion.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the vibrational modes of its molecular components. In the context of permanganates, the FTIR spectrum is dominated by the vibrations of the tetrahedral MnO₄⁻ ion. The analysis of potassium permanganate (KMnO₄), a closely related compound, reveals characteristic absorption bands that are also representative of the permanganate group in the calcium salt. researchgate.net

The primary vibrational modes for the permanganate ion are expected in the mid-infrared region. Key absorption peaks are associated with the stretching and bending of the Mn-O bonds. For instance, the Mn-O stretching mode in manganese oxides is typically observed in the 500-750 cm⁻¹ range. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for MnO₄⁻ Reference
Mn-O Stretching500 - 750 researchgate.net
O-Mn-O Bending< 500
This table presents typical FTIR absorption regions for the permanganate ion based on related manganese compounds.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com It is particularly effective for identifying the "spectral fingerprint" of inorganic salts and characterizing their crystalline structure. physicsopenlab.org The permanganate ion, due to its symmetry, exhibits strong and distinct Raman signals.

The most prominent feature in the Raman spectrum of the permanganate ion is the intense peak corresponding to the symmetric stretching vibration (ν₁) of the MnO₄⁻ tetrahedron. acs.orgnih.gov Studies on potassium permanganate show this peak to be very sharp, indicating a high degree of crystallinity. physicsopenlab.org The position of this and other vibrational modes can be influenced by factors such as pressure and the surrounding crystal lattice. acs.orgnih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) in Permanganates Symmetry Reference
Symmetric Stretch (ν₁)~840 - 850A₁ acs.org
Asymmetric Stretch (ν₃)~900F₂
Bending Modes (ν₂, ν₄)~350 - 400E, F₂
This table summarizes the characteristic Raman active modes for the permanganate ion.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

X-ray diffraction (XRD) is the principal technique for determining the crystal structure of solid materials. By analyzing the angles and intensities of diffracted X-rays, one can identify the crystalline phases present in a sample and determine their lattice parameters.

While specific XRD data for calcium permanganate is not widely published, extensive studies on potassium permanganate (KMnO₄) provide a valuable reference. KMnO₄ possesses an orthorhombic crystal structure with the space group Pnma. researchgate.net It is expected that calcium permanganate would also form a well-defined crystalline solid, the structure of which could be fully characterized by its XRD pattern. The analysis of such a pattern would confirm the phase purity of the material and provide precise details about its atomic arrangement.

Compound Crystal System Space Group Reference
Potassium Permanganate (KMnO₄)OrthorhombicPnma researchgate.net
This table shows the established crystal structure of potassium permanganate, which serves as a model for permanganate salts.

Thermal Analysis Techniques

Thermal analysis techniques monitor the changes in a material's physical and chemical properties as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for evaluating the thermal stability and decomposition behavior of compounds like calcium permanganate.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org A TGA thermogram plots mass loss versus temperature, revealing the temperatures at which decomposition and volatilization occur. libretexts.org

The thermal decomposition of permanganates is a complex, multi-stage process. Studies on group I permanganates, such as KMnO₄, indicate that decomposition typically proceeds in at least two main stages. researchgate.net The first stage involves the initial breakdown of the permanganate, followed by further decomposition of intermediate products at higher temperatures. researchgate.net For calcium permanganate, a similar decomposition pattern is anticipated, leading to the formation of manganese oxides and the release of oxygen gas.

A hypothetical decomposition pathway for Ca(MnO₄)₂ might be:

Initial Decomposition: Ca(MnO₄)₂ (s) → CaO (s) + 2MnO₂ (s) + O₂ (g)

Further Decomposition: Intermediate manganese oxides may undergo further changes at higher temperatures.

The precise temperature ranges and mass losses for each step would be determined from the TGA curve.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect thermal transitions such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DSC curve. nih.gov

For permanganate salts, DSC analysis provides critical information about the energetics of their decomposition. In studies of potassium permanganate, the initial decomposition stage is observed as an exothermic process, while a second transition at a higher temperature is endothermic. researchgate.net These transitions correspond to the chemical reactions identified by TGA. The DSC thermogram for calcium permanganate would similarly map out its thermal stability and the nature of its decomposition reactions.

Thermal Event Type of Transition Typical Observation in Permanganates Reference
First DecompositionExothermicA sharp peak indicating the release of energy. researchgate.net
Second DecompositionEndothermicA broader peak at higher temperature showing heat absorption. researchgate.net
This table summarizes the expected thermal transitions for a permanganate salt based on DSC/DTA studies of related compounds.

Advanced Microscopy for Morphological and Elemental Insights

Advanced microscopic techniques are indispensable for characterizing the physical and chemical attributes of calcium permanganate at the micro and nano-scale. These methods provide direct visualization of the material's structure and a quantitative assessment of its elemental makeup.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) offers a powerful combination for examining the morphology and elemental composition of calcium permanganate.

Scanning Electron Microscopy (SEM): This technique utilizes a focused beam of high-energy electrons to scan the surface of a sample. The interactions between the electrons and the sample's atoms generate various signals that reveal information about the surface topography and composition. wikipedia.org For calcium permanganate, SEM analysis would provide high-resolution images of the crystalline or particulate structure. This allows for the detailed characterization of physical attributes such as particle size, size distribution, and surface morphology, which can vary depending on the synthesis method. For instance, SEM can distinguish between well-defined crystals and amorphous aggregates. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): When the electron beam in an SEM strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy level then fills the vacancy, releasing the excess energy as an X-ray. researchgate.net The energy of this emitted X-ray is characteristic of the element from which it originated. acs.org An EDX detector measures the energy and intensity of these X-rays, generating a spectrum that identifies the elements present in the sample and their relative abundance. huji.ac.il

In the analysis of a calcium permanganate sample, an EDX spectrum would be expected to show distinct peaks corresponding to calcium (Ca), manganese (Mn), and oxygen (O), confirming the elemental constituents of the compound. researchgate.netresearchgate.net Furthermore, EDX mapping can be employed to visualize the spatial distribution of these elements across the sample's surface, ensuring a homogeneous composition. quora.com This combined SEM-EDX approach is crucial for verifying the purity and uniformity of calcium permanganate materials.

The table below summarizes the expected findings from an SEM-EDX analysis of calcium permanganate.

Analytical TechniqueInformation ObtainedRelevance to Calcium Permanganate
Scanning Electron Microscopy (SEM) Surface topography, particle size, particle shape, and texture.Provides visual evidence of the crystalline nature and micromorphology of the solid material.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and relative abundance.Confirms the presence of Calcium (Ca), Manganese (Mn), and Oxygen (O) and can quantify their ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, its application to manganese complexes is highly dependent on the oxidation state of the manganese center.

In calcium permanganate, manganese exists in the +7 oxidation state (Mn(VII)). With a d0 electron configuration, Mn(VII) is diamagnetic. huji.ac.il Therefore, in principle, 55Mn NMR spectroscopy could be used to study the permanganate ion. 55Mn is the only naturally occurring isotope of manganese and is NMR active, possessing a nuclear spin of 5/2. huji.ac.il For small, symmetric, diamagnetic complexes, 55Mn NMR can yield signals, although they may be broad. huji.ac.il

The major challenge in the NMR analysis of manganese compounds arises with other oxidation states, which are often paramagnetic. Paramagnetism results from the presence of unpaired electrons. wikipedia.org Most manganese complexes, other than those with Mn(VII) or Mn(-I), (O), and (I), are paramagnetic. huji.ac.il The magnetic moment of the unpaired electrons interacts with the nuclei being observed, leading to several effects that complicate standard NMR spectra:

Signal Broadening: The interaction with the paramagnetic center causes very rapid nuclear relaxation, which results in extremely broad NMR signals. This broadening can sometimes render the signals undetectable with standard high-resolution NMR spectrometers. acs.orgwikipedia.org

Large Chemical Shifts: The shifts observed for nuclei in paramagnetic molecules, known as hyperfine shifts, can be spread over a very wide range, often hundreds of ppm. wikipedia.org

Despite these difficulties, NMR spectroscopy can be applied to paramagnetic manganese complexes. Specialized techniques and careful interpretation are required. For example, the significant line broadening can be somewhat compensated by the wide chemical shift range, and fast acquisition rates are possible due to short relaxation times. wikipedia.org Studies on paramagnetic Mn(III) complexes have shown that well-resolved, isotropically shifted 1H NMR spectra can be obtained. acs.org These studies provide valuable information about the electronic structure and bonding within the molecule.

Electronic Structure Characterization by UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an essential technique for investigating the electronic structure of the permanganate ion (MnO4-) in calcium permanganate. The characteristic deep purple color of permanganate solutions is a direct result of its electronic transitions, which can be probed with UV-Vis light. wikipedia.orguobabylon.edu.iq

The permanganate ion has a tetrahedral geometry. The manganese atom is in its highest +7 oxidation state, meaning it has a d0 electronic configuration. stackexchange.com Consequently, the intense color cannot be attributed to d-d transitions, which are common in many transition metal complexes but are forbidden in a d0 ion.

Instead, the absorption of light in the visible region by the permanganate ion is due to a Ligand-to-Metal Charge Transfer (LMCT) transition. quora.comstackexchange.com In this process, an electron is excited from a molecular orbital that is primarily centered on the oxygen ligands to an empty d-orbital of the central manganese atom. stackexchange.com This can be conceptualized as a temporary internal redox reaction. quora.com

The UV-Vis absorption spectrum of an aqueous solution of permanganate typically displays two main absorption bands in the visible region. A broad and very intense absorption band is observed with a maximum (λmax) at approximately 525-530 nm. quora.comlibretexts.org This strong absorption in the green-yellow region of the spectrum is responsible for the solution appearing purple to the human eye. uobabylon.edu.iqlibretexts.org The high intensity of this band is characteristic of charge-transfer transitions. chegg.com A less intense shoulder or separate band can often be resolved at a shorter wavelength.

The table below summarizes the key features of the UV-Vis spectrum for the permanganate ion.

Spectral FeatureWavelength Range (nm)Type of TransitionSignificance
Major Absorption Band ~525 - 550Ligand-to-Metal Charge Transfer (LMCT)Responsible for the intense purple color of permanganate solutions. quora.comlibretexts.orgresearchgate.net
Shoulder/Minor Band ~310Ligand-to-Metal Charge Transfer (LMCT)Provides further information on the electronic structure of the ion.

The exact position and intensity of these absorption bands can be influenced by factors such as the solvent and the specific counter-ion, although the effect of the latter is generally minimal on the electronic transitions within the permanganate anion itself. rsc.orgrsc.org

Elucidation of Reaction Mechanisms and Kinetics

Fundamental Oxidation Mechanisms of Permanganate (B83412)

The oxidation of organic and inorganic compounds by permanganate can proceed through several distinct mechanistic pathways. The specific pathway is influenced by factors such as the nature of the substrate, the solvent, and the pH of the reaction medium. patsnap.comnih.gov

Electron Transfer Pathways

Electron transfer is a fundamental process in permanganate oxidations. The permanganate ion can accept electrons from a substrate, leading to its reduction to lower manganese oxidation states, such as Mn(VI), Mn(IV) (as manganese dioxide), or Mn(II), depending on the reaction conditions. patsnap.compnnl.gov In acidic solutions, permanganate is typically reduced to the colorless manganese(II) ion (Mn²⁺). patsnap.com In neutral or slightly alkaline media, the common product is the brown precipitate manganese dioxide (MnO₂). patsnap.com In strongly alkaline solutions, the initial reduction product is often the green manganate (B1198562) ion (MnO₄²⁻). patsnap.com

Recent studies have explored the role of electron transfer in permanganate activation. For instance, graphite (B72142) has been shown to mediate direct electron transfer from organic contaminants to permanganate, enhancing its oxidative efficiency. gdut.edu.cnacs.orgnih.gov This process involves a one-electron pathway and avoids the unnecessary consumption of permanganate that can occur with other activators. gdut.edu.cnacs.orgnih.gov The surface of manganese oxides can also promote electron transfer, with Mn(III) and Mn(IV) species on the oxide surface forming stable complexes with permanganate and increasing its oxidation potential. nih.govresearchgate.net

Concerted Addition to Unsaturated Bonds

Permanganate readily reacts with compounds containing carbon-carbon double or triple bonds, such as alkenes and alkynes. ualberta.caquora.comchemguide.co.uksavemyexams.com The reaction with alkenes, under cold and dilute alkaline or neutral conditions, typically proceeds through a concerted cycloaddition mechanism. quora.comyoutube.com In this process, the permanganate ion adds to the double bond in a syn-stereospecific manner, forming a cyclic manganate ester intermediate. ualberta.caquora.comyoutube.com This intermediate is then hydrolyzed to yield a cis-1,2-diol (glycol). ualberta.casavemyexams.com

Under more vigorous conditions, such as in hot, acidic, or concentrated permanganate solutions, the reaction with alkenes leads to the cleavage of the carbon-carbon double bond. ualberta.cachemguide.co.uksavemyexams.com The initial diol formed is further oxidized, resulting in the formation of ketones, carboxylic acids, or carbon dioxide, depending on the structure of the alkene. chemguide.co.uksavemyexams.com

Hydrogen Atom or Hydride Abstraction Processes

Permanganate can oxidize substrates by abstracting a hydrogen atom (H•) or a hydride ion (H⁻). The distinction between these two pathways is often subtle and can be influenced by the solvent. nih.gov For example, the oxidation of toluene (B28343) by permanganate proceeds via hydride transfer in water, but by hydrogen atom abstraction in toluene solution. nih.gov

Hydrogen atom transfer is the rate-limiting step in the oxidation of many arylalkanes by permanganate in organic solvents. acs.orgnih.govosti.gov The ability of permanganate to abstract a hydrogen atom is attributed to the formation of a strong O-H bond. nih.govacs.orgnih.gov Computational studies have shown that in the transition state for hydrogen abstraction, the breaking C-H bond and the forming O-H bond are significantly elongated. acs.org This process can lead to the formation of a caged radical pair, which can then collapse to form a Mn(V) ester. acs.orgacs.org

Hydride abstraction has also been proposed as a key mechanism in certain permanganate oxidations. For instance, the transition from hydrogen atom abstraction to hydride abstraction has been observed in manganese-oxo clusters, where the charge of the cluster influences the reaction pathway. nih.gov

Oxygen Transfer Mechanisms

In some reactions, the primary role of permanganate is to act as an oxygen atom donor. This is evident in the oxidation of alkanes, where an "oxygen rebound" mechanism has been proposed. acs.orgresearchgate.net This mechanism involves an initial hydrogen atom abstraction to form a radical pair, followed by the rapid transfer of an oxygen atom from the manganese center to the alkyl radical, forming an alcohol or subsequent oxidation products. acs.orgresearchgate.net Computational studies support this mechanism, indicating that the collapse of the radical pair to the alkyl manganate ester is a highly favorable process. acs.orgacs.org

Kinetic Studies of Permanganate-Mediated Transformations

Kinetic studies are crucial for understanding the factors that influence the rate of permanganate reactions and for elucidating the reaction mechanisms. These studies typically involve measuring the change in concentration of reactants or products over time under various conditions. scribd.comumass.eduuri.edu

Determination of Reaction Rate Constants and Orders

The rate of a permanganate oxidation reaction is often described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. scribd.comumass.edu The rate law is determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. scribd.comumass.eduuri.edu

The rate constant (k) is a proportionality constant in the rate law that reflects the intrinsic reactivity of the system at a given temperature. umass.eduuri.edu The value of k can be determined from the experimental rate data. scribd.comumass.edu

Table 1: Second-Order Rate Constants for the Reaction of Permanganate with Various Compounds

CompoundRate Constant (k) (M⁻¹s⁻¹)pHTemperature (°C)Reference
TolueneVariable-45 acs.org
DihydroanthraceneVariable-25 acs.org
MC-RR544.26.725 researchgate.net
Sulfadimethoxine (SDM)0.056–0.128 s⁻¹-- researchgate.net

The rate of permanganate reactions is also influenced by other factors such as pH and temperature. The oxidation process is often base-catalyzed, with reaction rates increasing with higher alkali concentrations. researchgate.net The temperature dependence of the rate constant is typically described by the Arrhenius equation, which allows for the determination of the activation energy of the reaction. uri.edu

Activation Parameters and Transition State Analysis

The study of activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provides crucial insights into the transition state of a reaction. For permanganate oxidations, these parameters reveal details about the molecularity and the degree of order in the transition state.

In the oxidation of various organic substrates by permanganate, the activation parameters can vary significantly, reflecting different reaction mechanisms. For instance, in the oxidation of α-amino acids, linear enthalpy-entropy correlations have been observed for both non-autocatalytic and autocatalytic pathways, with isokinetic temperatures around 364-370 K. nih.govacs.org The activation enthalpy for the non-autocatalytic pathway shows a notable dependence on the Gibbs energy of dissociation of the amino group, highlighting the importance of the substrate's structure in the reaction energetics. nih.govacs.org

Generally, a negative entropy of activation suggests a more ordered transition state, often indicative of an associative mechanism where reactants come together. Conversely, a positive entropy of activation points towards a more disordered, dissociative transition state. For example, the oxidation of certain pyrimidinediones by permanganate is characterized by large negative ΔS‡ values, suggesting a highly organized transition state.

Activation Parameters for Permanganate Oxidation Reactions

SubstrateΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reaction ConditionsReference
Glycine (non-autocatalytic)45.2 ± 1.5-105 ± 5Phosphate buffer nih.govacs.org
L-Alanine (non-autocatalytic)50.1 ± 1.2-92 ± 4Phosphate buffer nih.govacs.org
L-Valine (non-autocatalytic)58.9 ± 1.8-70 ± 6Phosphate buffer nih.govacs.org
Glycine (autocatalytic)38.7 ± 2.1-128 ± 7Phosphate buffer nih.govacs.org
L-Alanine (autocatalytic)42.5 ± 1.9-117 ± 6Phosphate buffer nih.govacs.org
L-Valine (autocatalytic)52.3 ± 2.5-91 ± 8Phosphate buffer nih.govacs.org
Phenol12.5 ± 1.4-Acidic media lew.ro

Influence of Environmental Parameters (e.g., pH) on Kinetics

The kinetics of permanganate reactions are highly sensitive to the pH of the medium. The reactivity of the permanganate ion can be significantly altered by changes in hydrogen ion concentration, which affects the speciation of both the oxidant and the substrate.

In acidic solutions, the protonation of the permanganate ion can form permanganic acid (HMnO₄), a more potent oxidizing agent. This often leads to an acceleration of the reaction rate with increasing acidity. japsonline.com Conversely, in alkaline media, the reaction mechanism can shift. For instance, the oxidation of nalidixic acid by permanganate in alkaline conditions proceeds via an alkali-permanganate species that forms a complex with the substrate. japsonline.com The reaction shows a fractional order dependence on the alkali concentration, indicating a complex interplay of equilibria. japsonline.com

The oxidation of anilines by potassium permanganate exhibits a "parabola-like" pH-rate profile, where the second-order rate constants increase with pH, reach a maximum near the pKa of the respective anilines, and then decrease. researchgate.net This behavior is attributed to the varying reactivity of the different protonated and deprotonated forms of the aniline (B41778) substrates.

Role of Calcium Ions in Permanganate Reactivity

The presence of calcium ions (Ca²⁺) can profoundly influence the reactivity of permanganate, particularly in systems where solid manganese dioxide (MnO₂) is formed as a product.

Charge Neutralization Effects in Colloidal Systems

The reduction of permanganate often leads to the formation of colloidal manganese dioxide (MnO₂) particles. These nanoparticles typically possess a negative surface charge. The presence of cations, such as Ca²⁺, can lead to charge neutralization of these colloidal particles. This effect is more pronounced with divalent cations compared to monovalent cations due to their higher charge density. nih.gov The neutralization of the surface charge reduces the electrostatic repulsion between the MnO₂ nanoparticles, promoting their aggregation. nih.gov

Bridging Mechanisms in Particle Aggregation

Beyond simple charge neutralization, divalent cations like Ca²⁺ can act as bridges between negatively charged manganese oxide nanoparticles. nih.govresearchgate.net This bridging mechanism significantly enhances the aggregation of MnO₂ particles. Studies have shown that Ca²⁺ can form complexes with surface hydroxyl groups on MnO₂ and also with other negatively charged species in solution, such as humic substances, effectively linking them to the MnO₂ surface. nih.gov This cation bridging is a key factor in the destabilization of colloidal MnO₂ suspensions.

Redox Reactivity Modulation in Manganese-Oxo Systems with Divalent Cations

Redox-inactive metal ions, including Ca²⁺, can modulate the redox reactivity of manganese-oxo complexes. The binding of a Lewis acidic metal ion like Ca²⁺ to a manganese-oxo moiety can influence the electronic properties of the complex and, consequently, its reactivity in electron transfer, oxygen atom transfer (OAT), and hydrogen atom transfer (HAT) reactions.

Research on mononuclear nonheme manganese(IV)-oxo complexes has shown that the reactivity in OAT and electron-transfer reactions is enhanced by the presence of more Lewis acidic metal ions. nih.gov Conversely, the reactivity in HAT reactions is found to be higher with less Lewis acidic cations like Ca²⁺. nih.gov This is because the Lewis acidity of the bound metal ion modulates the basicity of the manganese-oxo group. A less Lewis acidic ion like Ca²⁺ results in a more basic oxo group, which enhances its HAT reactivity. nih.gov

Furthermore, the reduction potentials of heterometallic manganese-oxido clusters are influenced by the incorporated redox-inactive metal ions. A linear correlation has been observed between the reduction potentials of these clusters and the Lewis acidity of the cations, with more Lewis acidic ions leading to a positive shift in the reduction potential. nih.gov

Effect of Divalent Cations on the Reactivity of a Mononuclear Manganese(IV)-Oxo Complex

Divalent Cation (M²⁺)Relative Reactivity in OAT/ETRelative Reactivity in HATReference
Ca²⁺LowestHighest nih.gov
Mg²⁺LowHigh nih.gov
Zn²⁺IntermediateIntermediate nih.gov

Identification and Characterization of Reaction Intermediates

In many permanganate oxidations, especially in aqueous solutions, short-lived intermediates such as manganate(VI) (MnO₄²⁻) and hypomanganate(V) (MnO₄³⁻) are formed. pnnl.govacs.org Manganate(VI) is typically green, while hypomanganate(V) is blue. pnnl.gov These species can be detected using spectroscopic techniques like UV-Vis spectrophotometry. For example, in the oxidation of sulfite (B76179) ions by permanganate, both Mn(VI) and Mn(V) intermediates have been observed. acs.org

The ultimate product of permanganate reduction in many reactions is manganese dioxide (MnO₂), a brown to black solid. pnnl.govicontrolpollution.com The formation of colloidal MnO₂ can be monitored by the increase in absorbance at around 418 nm. nih.govacs.org The properties of the in-situ formed MnO₂ can also influence the reaction kinetics, often leading to autocatalysis. nih.gov The characterization of this MnO₂, including its particle size and surface properties, is important for understanding its role in the reaction system. Techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and energy-dispersive X-ray spectroscopy (EDX) are used to characterize the synthesized manganese oxide particles. icontrolpollution.com In some cases, soluble Mn(IV) species have also been reported as intermediates.

Theoretical and Computational Chemistry of Calcium Permanganate Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate the electronic structure of molecules and materials. mpg.de It provides a framework for understanding the distribution of electrons and the nature of chemical bonds within a system like calcium permanganate (B83412). In this context, DFT calculations can illuminate the ionic and covalent character of the interactions between the calcium ion and the permanganate groups.

DFT studies on related calcium-manganese-oxide systems, such as CaMn₂O₄, have been instrumental in understanding their electrochemical properties for applications like calcium-ion batteries. nih.govacs.orgnih.gov These calculations, often complemented by X-ray photoelectron spectroscopy (XPS), help to analyze the redox activity of the manganese centers and the cycling of calcium ions. nih.govacs.org For calcium permanganate, DFT would be used to model the charge transfer between the permanganate ligands and the calcium ion. The electronic spectrum of the permanganate ion, known to be challenging for quantum-chemical methods due to its multiconfigurational ligand-to-metal charge transfer states, can be accurately studied using advanced DFT approaches. nih.gov

The bonding in Ca(II) complexes can be analyzed using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) calculations, which quantify the degree of ionic versus covalent character. nih.gov In Ca(MnO₄)₂, DFT calculations would likely show that the Ca–O bonds have a significant ionic contribution, consistent with a Ca²⁺ ion interacting with MnO₄⁻ anions. nih.gov

Table 1: Typical Parameters for DFT Calculations on a Calcium-Manganese System
ParameterDescriptionTypical Value/Method
FunctionalApproximation to the exchange-correlation energy.PBE, B3LYP, HSE06
Basis SetSet of functions used to build molecular orbitals.6-311+G(d,p), aug-cc-pVTZ
PseudopotentialApproximation for core electrons, simplifying calculations for heavy atoms like Mn.Projector-Augmented Wave (PAW), Effective Core Potentials (ECPs)
Convergence CriteriaThresholds for energy and forces to determine a stable structure.Energy: 10-6 eV; Force: 0.01 eV/Å
Spin PolarizationAccounts for unpaired electrons, crucial for manganese-containing compounds.Included for Mn atoms

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling is essential for understanding the mechanisms of chemical reactions, including decomposition and redox processes involving calcium permanganate. amanote.com These methods allow for the mapping of reaction pathways and the calculation of the energy changes that occur as reactants transform into products. purdue.edunih.gov

A key aspect of modeling reaction pathways is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. fiveable.melibretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. youtube.com For the thermal decomposition of calcium permanganate, which is expected to proceed via the reduction of the Mn(VII) center, quantum chemical calculations can determine the geometry and energy of the transition states involved in the breaking of Mn-O bonds and the formation of products like manganese dioxide (MnO₂) and oxygen gas. wikipedia.org

The potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a system as a function of the positions of its atoms. libretexts.orgstanford.edu By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) corresponding to energy minima (valleys) and the transition states (saddle points) that connect them. youtube.comyoutube.com For a reaction like the decomposition of Ca(MnO₄)₂, the PES would map the energy changes as the MnO₄⁻ tetrahedra distort and break apart. The path of lowest energy connecting the reactant (Ca(MnO₄)₂) to the final products (e.g., CaO, MnO₂, O₂) is known as the intrinsic reaction coordinate (IRC). youtube.com Calculating the PES provides crucial data on activation energies and reaction enthalpies, which are fundamental to understanding the kinetics and thermodynamics of the process.

Table 2: Hypothetical Energy Profile for Ca(MnO₄)₂ Decomposition
Point on Reaction CoordinateDescriptionRelative Energy (kJ/mol)
Reactant (R)Ca(MnO₄)₂0
Transition State 1 (TS1)Initial Mn-O bond elongation+130
Intermediate (I)[Ca(MnO₃)₂…O₂] complex+25
Transition State 2 (TS2)O₂ molecule release+95
Products (P)CaO + 2MnO₂ + 3/2 O₂-250

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large numbers of molecules in condensed phases, such as solids or solutions. nih.govunimi.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. nih.gov

For calcium permanganate, MD simulations can be used to study its properties in aqueous solution. This would involve modeling the interactions between Ca²⁺ ions, MnO₄⁻ ions, and a large number of water molecules. Such simulations provide insights into:

Solvation Structure: How water molecules arrange around the Ca²⁺ and MnO₄⁻ ions.

Ion Pairing: The extent to which Ca²⁺ and MnO₄⁻ ions associate in solution.

Transport Properties: The diffusion coefficients of the ions, which relate to the solution's conductivity.

To achieve reliable results, these simulations require an accurate force field, which is a set of parameters describing the potential energy of the system. nih.gov These force fields can be developed or validated using data from high-level quantum chemical calculations. The simulation of condensed-phase systems can help bridge the gap between the molecular scale and macroscopic thermodynamic properties. nih.gov

Table 3: Typical Setup for an MD Simulation of Aqueous Ca(MnO₄)₂
ParameterDescriptionExample Value/Method
System SizeNumber of ions and water molecules in the simulation box.10 Ca²⁺, 20 MnO₄⁻, ~5000 Water Molecules
Force FieldPotential energy function for interatomic interactions.CHARMM, AMBER, or custom-parameterized force field
EnsembleThermodynamic conditions (e.g., constant temperature and pressure).NPT (Isothermal-Isobaric)
TemperatureSystem temperature.298 K (25 °C)
PressureSystem pressure.1 atm
Time StepIntegration time step for Newton's equations of motion.1-2 femtoseconds (fs)
Simulation LengthTotal duration of the simulation.50-100 nanoseconds (ns)

Computational Design and Prediction of Novel Calcium-Manganese Systems

Computational chemistry is not only for explaining the properties of known compounds but also for designing and predicting new ones. There is significant interest in developing novel materials based on calcium and manganese for various applications, including as catalysts or battery materials. nih.govrsc.org Computational screening, guided by DFT and other methods, can accelerate the discovery of new, stable calcium-manganese systems with desired properties.

For instance, researchers use computational methods to explore different crystal structures and stoichiometries of calcium manganese oxides to find materials that could serve as high-performance cathodes for calcium-ion batteries. nih.govresearchgate.net These studies calculate properties such as:

Formation Energy: To predict the thermodynamic stability of a hypothetical compound.

Voltage: To estimate the potential of a material as a battery cathode. researchgate.net

Ion Diffusion Barriers: To predict how easily calcium ions can move through the material's crystal lattice, which is crucial for battery performance. researchgate.net

This in-silico approach allows for the rapid screening of thousands of potential candidates, identifying the most promising ones for subsequent experimental synthesis and validation.

Table 4: Computationally Predicted Properties of Novel Ca-Mn Systems
Hypothetical FormulaPredicted Crystal StructurePredicted Property of InterestPotential Application
CaMn₃O₇Perovskite-relatedHigh electronic conductivitySolid Oxide Fuel Cell Cathode
Ca₂MnO₄Layered (K₂NiF₄-type)Facile Ca²⁺ intercalationCalcium-ion Battery Cathode
Ca(MnO₃)₂Post-perovskiteCatalytically active Mn sitesOxidation Catalyst
Ca₃(Mn₂O₇)₂PyrochloreMixed ionic-electronic conductorMembrane Reactor

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Theoretical spectroscopy uses quantum chemical calculations to predict the spectra (e.g., UV-Vis, IR, Raman) of molecules. These predictions are invaluable for interpreting experimental data and assigning spectral features to specific electronic transitions or molecular vibrations.

The distinct purple color of calcium permanganate is due to the permanganate ion (MnO₄⁻), which has a strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org This absorption arises from ligand-to-metal charge-transfer (LMCT) transitions. Accurately modeling the absorption spectrum of MnO₄⁻ is a known challenge for computational methods, but approaches like time-dependent DFT (TD-DFT) and multiconfiguration pair-density functional theory (MC-PDFT) have shown success. nih.govrsc.org These calculations can predict the energies and intensities of electronic transitions, helping to assign the bands observed in the experimental UV-Vis spectrum. nih.gov

Similarly, the vibrational frequencies of calcium permanganate can be calculated using DFT. These theoretical frequencies correspond to the stretching and bending modes of the MnO₄⁻ tetrahedra. Comparing the calculated infrared (IR) and Raman spectra with experimental results helps to confirm the structure of the compound and understand the influence of the Ca²⁺ cation on the vibrational modes of the permanganate anion. minarjournal.com

Table 5: Comparison of Experimental and Calculated Spectral Data for the MnO₄⁻ Ion
Spectral FeatureExperimental Value (nm)Calculated Value (nm) [Method]Assignment
Visible Absorption Band 1~525-545~550 [MC-PDFT]¹T₂ ← ¹A₁ (LMCT)
Visible Absorption Band 2~310~300 [RASPT2]¹T₂ ← ¹A₁ (LMCT)
IR Vibration (ν₃)~900 cm⁻¹~910 cm⁻¹ [DFT]Asymmetric Mn-O stretch
Raman Vibration (ν₁)~840 cm⁻¹~845 cm⁻¹ [DFT]Symmetric Mn-O stretch

Note: Calculated values are illustrative and depend heavily on the specific computational method and level of theory used. Experimental values are for MnO₄⁻ in solution.

Applications in Catalysis and Advanced Oxidation Processes

Catalytic Oxidation of Organic Compounds

Permanganate (B83412) is particularly effective in oxidizing a wide array of organic compounds, a characteristic that is harnessed for environmental remediation. It is used to treat contaminated water by breaking down persistent organic pollutants that are resistant to natural degradation.

Parabens, such as butylparaben, are used as preservatives in many consumer products and are considered contaminants of emerging concern in water sources. wikipedia.orgnih.gov The direct oxidation of these micropollutants by permanganate is a subject of ongoing research.

Studies on methylparaben (MeP), a structurally similar compound, have shown that potassium permanganate exhibits low reactivity on its own, with apparent second-order rate constants between 0.065 and 1.0 M⁻¹s⁻¹ across a pH range of 5-9. researchgate.net However, the degradation process can be significantly enhanced. The presence of iodide (I⁻), for instance, has been shown to accelerate the transformation of methylparaben and other phenolic compounds when treated with permanganate. researchgate.net This suggests that for micropollutants like butylparaben, the efficacy of permanganate oxidation may be highly dependent on the presence of other substances in the water that can act as catalysts or promoters. researchgate.net In natural water containing iodide, permanganate treatment led to the formation of iodinated aromatic products. researchgate.net

Table 1: Research Findings on Paraben Oxidation by Permanganate

Compound Oxidant Key Findings Reference
Methylparaben Potassium Permanganate (KMnO₄) Low reactivity in the absence of iodide (I⁻). researchgate.net
Methylparaben KMnO₄ with I⁻ Enhanced transformation kinetics; formation of iodinated aromatic products. researchgate.net

Trichloroethylene (B50587) (TCE) is a common groundwater contaminant and a dense nonaqueous-phase liquid (DNAPL) that poses significant environmental and health risks. The permanganate ion is an effective oxidant for the remediation of TCE-contaminated sites through a process known as in-situ chemical oxidation (ISCO).

When permanganate is used to treat TCE, it selectively attacks the carbon-carbon double bond, leading to its cleavage. nih.gov This reaction breaks down the TCE molecule, and under ideal conditions, can lead to its complete mineralization into less harmful products like carbon dioxide and chloride ions. nih.gov Research using potassium permanganate has shown that for every mole of TCE oxidized, approximately 1.56 to 1.78 moles of permanganate are consumed. The oxidation process is effective over a range of pH conditions, although some studies suggest efficiency is higher at lower (acidic) pH levels. nih.govnih.gov The presence of other substances, such as hexavalent chromium, does not appear to hinder the oxidation of TCE by permanganate. nih.govyoutube.com

Table 2: Research Findings on Trichloroethylene (TCE) Oxidation by Permanganate

Parameter Observation Reference
Stoichiometry 1.56-1.78 moles of MnO₄⁻ consumed per mole of TCE oxidized.
pH Influence Effective across a wide pH range, though efficiency may be higher at lower pH. nih.govnih.govyoutube.com
Reaction Products Complete mineralization can yield CO₂, Cl⁻, and MnO₂. nih.gov

Dissolved organic matter (DOM) is a complex mixture of organic compounds ubiquitously present in natural waters. While not necessarily toxic, DOM can interfere with water treatment processes, such as disinfection, by forming harmful byproducts. Permanganate oxidation is used as a pre-treatment step to alter the character of DOM.

Treatment with permanganate leads to a decrease in the aromaticity, UV absorbance, and average molecular weight of the DOM. wikipedia.orgnih.gov It preferentially oxidizes certain components, such as aromatic nitrogen-containing compounds, transforming them into nitrogen-containing aliphatic compounds and benzoic acid-containing compounds. wikipedia.org This alteration can improve the efficiency of subsequent water treatment steps. For instance, while permanganate oxidation can inhibit the photosensitized degradation of some pollutants by reducing the photoreactivity of DOM, it can also promote the photodegradation of other pollutants by reducing the light-screening effect of the DOM itself. nih.gov In treatment of textile wastewater, coagulation enhanced with KMnO₄ has demonstrated better removal of color and dissolved organic carbon compared to coagulation alone. academicjournals.org

Role as Catalytic Additives in Combustion Processes

Beyond water treatment, permanganate compounds serve as valuable catalytic additives in high-temperature combustion processes. Their primary role is to improve combustion efficiency and reduce the formation of harmful atmospheric pollutants.

The combustion of biomass, while a renewable energy source, can release significant quantities of nitrogen oxides (NOx), which are major air pollutants. nih.gov Research has demonstrated that using catalytic additives, including potassium permanganate and calcium oxide, can effectively reduce these emissions. epa.gov

When added to biomass pellets made from agricultural waste, such as wheat bran and beet pulp, these additives improve the combustion process. epa.gov This leads to a measurable reduction in the atmospheric emissions of NOx, as well as other pollutants like carbon monoxide (CO) and sulfur dioxide (SO₂). epa.gov The catalytic action helps compensate for adverse properties of the biomass waste, making it a more viable and cleaner energy source. epa.gov While the addition of calcium can inhibit volatile yield and slightly lower NOx reduction, it is highly effective in reducing SO₂ emissions.

Table 3: Effect of Catalytic Additives on Biomass Combustion Emissions

Additive Fuel Source Effect Reference
Potassium Permanganate (KMnO₄) & Calcium Oxide (CaO) Wheat bran & beet pulp pellets Improved combustion process; reduced CO, NOx, and SO₂ emissions. epa.gov

Soot, or particulate matter, is a product of incomplete combustion from diesel and direct-injection gasoline engines. Catalytically coated particulate filters are used to trap and burn off this soot. Manganese oxides, which can be produced by the thermal decomposition of permanganates like KMnO₄, are recognized as highly promising catalysts for this application. researchgate.net

Manganese oxides derived from permanganates, such as birnessite and cryptomelane, facilitate the oxidation of soot at lower temperatures than would otherwise be required, typically starting around 300°C. researchgate.net The catalytic activity is strongly linked to the structure of the manganese oxide and the presence of abundant surface oxygen species. nih.gov These catalysts enhance the contact between the soot particles and the oxidant, promoting a more efficient and complete burnout of the trapped soot, which is crucial for the regeneration of diesel and gasoline particulate filters. nih.gov

Biomimetic Catalysis with Calcium-Manganese Clusters

The natural process of photosynthesis, specifically the oxidation of water to molecular oxygen, is a key source of inspiration for the design of synthetic catalysts. This reaction is carried out by the Oxygen-Evolving Complex (OEC) in Photosystem II (PSII), which features a unique calcium-manganese cluster. nih.govresearchgate.net

Water Oxidation Catalysis Inspired by Photosystem II (OEC Models)

The catalyst for water oxidation in all oxygenic photosynthetic organisms is the Mn₄CaO₅ cluster within Photosystem II. nih.govanu.edu.au This natural model has spurred the development of synthetic manganese-based catalysts for applications in solar energy production. researchgate.net

The Structure of the Natural OEC: The OEC is a metalloenzyme active site found in the thylakoid membranes of plants, algae, and cyanobacteria. nih.gov Extensive research, including X-ray diffraction and spectroscopy, has revealed a core structure composed of four manganese atoms and one calcium atom (Mn₄CaO₅). nih.govnih.gov This cluster is organized as a distorted Mn₃CaO₄ cubane (B1203433), with the fourth manganese atom attached as a "dangler" via an oxygen bridge. nih.govacs.org The calcium ion is an indispensable component, crucial for the catalytic activity of the complex. acs.org

Synthetic Biomimetic Models: The goal of biomimetic research in this area is to synthesize functional models that replicate the structure and catalytic activity of the natural OEC. researchgate.net Scientists have successfully synthesized pivalate (B1233124) Mn-Ca clusters where three Mn(IV) ions and one Ca(II) ion form a cubic Mn₃CaO₄ unit, structurally similar to a portion of the native OEC. nih.gov

A key challenge is replicating the low-symmetry nature of the biological catalyst. Researchers have developed rational, stepwise methods to create low-symmetry Mn(IV)₃CaO₄ cubanes through ligand substitution, which induces significant distortions in the cube structure. acs.org This desymmetrization makes a specific oxygen atom in the cluster more basic, allowing for selective protonation or coordination of a fifth metal ion. acs.org This approach has led to the creation of a Mn₃CaAgO₄ cluster, which models the "cubane-and-dangler" topology of the natural OEC. acs.org

However, many of these synthetic Mn-Ca clusters decompose during the water oxidation reaction, often converting into nano-sized manganese oxides which are the catalytically active species. researchgate.netnih.gov This highlights a significant challenge in creating stable and efficient biomimetic catalysts. researchgate.net

Table 1: Comparison of Natural OEC and Synthetic Models
FeatureNatural OEC (in Photosystem II)Synthetic Biomimetic Models
Core CompositionMn₄CaO₅ cluster. nih.govanu.edu.auOften Mn₃CaO₄ cubane with various ligands (e.g., pivalate). nih.gov
TopologyDistorted cubane (Mn₃CaO₄) with a "dangler" Mn atom. nih.govacs.orgCan be symmetric or intentionally desymmetrized; some models achieve the "dangler" topology. acs.org
Manganese Oxidation StateCycles through various states (Mn(III), Mn(IV), Mn(V)). uni-muenchen.deTypically synthesized with Mn(IV) ions. nih.gov
Role of CalciumEssential for catalytic activity. acs.orgIncluded to mimic the natural structure and study its electronic effects. acs.org
Catalytic StabilityStable within its protein environment. nih.govOften decompose into manganese oxides during catalysis. researchgate.netnih.gov

Redox Chemistry in Synthetic Manganese-Porphyrinoid Complexes with Calcium

Manganese porphyrins and related porphyrinoid complexes are extensively studied as synthetic catalysts due to their stable ligand frameworks and tunable redox properties. nih.gov The redox potential of the central manganese ion (cycling between Mn(II), Mn(III), and Mn(IV) states) is critical to their catalytic function, such as mimicking superoxide (B77818) dismutase (SOD) activity or catalyzing oxidation reactions. nih.govnorthwestern.edunih.gov

The introduction of a redox-inactive metal ion, such as Ca²⁺, into the vicinity of a manganese-porphyrinoid complex can significantly influence its redox chemistry. While direct synthesis of manganese-porphyrinoid complexes with integrated calcium is a complex challenge, studies on related systems provide insight. For instance, in tetranuclear-dioxido clusters with a Mn₃M core (where M is a redox-inactive metal), the reduction potentials of the manganese centers span a range of 700 mV and are directly dependent on the Lewis acidity of the second metal M. acs.org

This suggests that incorporating a Ca²⁺ ion, a Lewis acid, near the manganese center of a porphyrinoid complex would:

Stabilize higher oxidation states of manganese by withdrawing electron density.

Shift the Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox potentials to more positive values, making the complex a stronger oxidizing agent. nih.govnorthwestern.edu

Potentially create a binding site for water or other substrates, facilitating catalytic turnover in oxidation reactions.

Resonance Raman spectroscopy has been used to directly observe the redox state of manganese porphyrins within living cells, confirming that they are readily reduced from Mn(III) to Mn(II) by intracellular components and then re-oxidized by species like peroxynitrite, demonstrating their redox cycling capability in a biological environment. nih.gov The presence of calcium could modulate this activity, enhancing the catalytic rate for specific oxidation targets.

Table 2: Representative Redox Potentials of Manganese Porphyrins
Manganese Porphyrin ComplexRedox CoupleE₁/₂ (V vs. NHE)Reference System/Environment
MnTPP⁺Mn(III)/Mn(II)-0.270Aqueous
Mn-5 (nonaromatic porphodimethene)Mn(III)/Mn(II)-0.130Aqueous
Mn-7 (dicationic)Mn(III)/Mn(II)-0.120Aqueous
MnTnBuOE-2-PyP⁵⁺Mn(IV)/Mn(III)Not specifiedStudied for peroxynitrite scavenging. duke.edu

Note: Data adapted from a study on manganese porphyrins with tailored lipophilicity. nih.gov The introduction of a Lewis acid like Ca²⁺ would be expected to shift these potentials to more positive values.

Development of Novel Calcium-Manganese Based Catalysts

Beyond biomimetic models, research has focused on developing novel solid-state catalysts based on calcium and manganese oxides for a variety of applications. These materials are attractive due to their low cost, environmental benignity, and unique catalytic properties. anu.edu.au

Calcium Manganese Oxides (CaMnOₓ): Layered nanophase calcium manganese oxides have demonstrated superior catalytic activity for water oxidation compared to binary manganese oxides like Mn₂O₃, MnO₂, and Mn₃O₄. nih.gov The enhanced performance is attributed to several factors:

Mixed Valence States: The coexistence of Mn³⁺ and Mn⁴⁺ is critical for efficient electron transfer at the catalyst-solution interface. nih.gov

Structural Features: The layered structure of these nanomaterials provides easy access for water and solutes to the active sites. nih.gov

Synergistic Effects: The presence of calcium enhances catalytic ability, although the precise mechanism is still under investigation. nih.gov

Supported Manganese Oxide Catalysts: A promising strategy for developing robust catalysts involves dispersing manganese oxides onto a porous support material. Novel catalysts have been prepared by impregnating manganese oxides onto porous calcium silicate (B1173343) (PCS). researchgate.net This method aims to create highly dispersed active sites, which can improve catalytic efficiency for oxidation reactions, such as the removal of volatile organic compounds (VOCs) like toluene (B28343). researchgate.net

Doped Ferrite (B1171679) Catalysts: The catalytic activity of manganese ferrite (MnFe₂O₄) nanoparticles in hydrocarbon oxidation can be significantly enhanced by doping with calcium. mdpi.com In a solvent-free system using oxygen as the oxidant, calcium-doped manganese ferrite (Ca-MnFe₂O₄) showed higher productivity compared to the undoped version. mdpi.com This demonstrates a clear synergetic effect where the introduction of calcium improves the intrinsic catalytic properties of the manganese-based material. mdpi.com

Table 3: Overview of Novel Calcium-Manganese Based Catalysts
Catalyst TypeSynthesis MethodKey FeaturesTarget Application
Layered CaMnOₓ NanoparticlesVarious, including high-temperature oxide-melt solution calorimetry for study. nih.govMixed Mn³⁺/Mn⁴⁺ valence states; layered nanostructure. nih.govWater Oxidation. nih.gov
MnOx on Porous Calcium Silicate (PCS)Impregnation using manganese precursors. researchgate.netHighly dispersed MnOx active sites on a porous support. researchgate.netCatalytic Oxidation of Toluene (VOCs). researchgate.net
Calcium-Doped Manganese Ferrite (Ca-MnFe₂O₄)Co-precipitation or similar nanoparticle synthesis methods. mdpi.comSynergistic effect of Ca-doping enhances catalytic activity. mdpi.comSolvent-Free Hydrocarbon Oxidation. mdpi.com

Environmental Chemistry and Remediation Research

Water and Wastewater Treatment Technologies

Calcium permanganate (B83412) is investigated for its role in purifying water, particularly in the removal of microscopic algae and the breakdown of persistent organic chemicals.

Mechanisms of Algae Removal and Aggregation Enhancement

The application of permanganate as a pre-oxidant in water treatment has been shown to facilitate the removal of algae. nih.gov The primary mechanism involves the destabilization of algal cells through oxidation. researchgate.net The permanganate ion (MnO₄⁻) alters the surface charge of the algae, which improves their aggregation during the coagulation process. researchgate.net Its reduction product, manganese dioxide (MnO₂), adsorbs onto the surface of the algal cells, further promoting cell aggregation and the formation of larger flocs that are more easily removed by settling. researchgate.net

Research indicates that this process is notably more effective in the presence of calcium ions (Ca²⁺). nih.gov Calcium ions can act as a bridge between negatively charged surfaces, such as algal cells and manganese dioxide particles, and also aid in charge neutralization, thereby enhancing the aggregation of algal cells and flocs. nih.govresearchgate.net This cation bridging effect is a key factor in improving the settleability of algal matter. mdpi.com Furthermore, permanganate oxidation can induce the release of extracellular organic matter (EOM) from algae cells. nih.gov This released EOM can then enhance the incorporation of the dense MnO₂ into the algal floc, increasing its specific gravity and settling velocity. nih.govresearchgate.net However, the concentration of the oxidant is crucial; lower concentrations can stimulate the production of beneficial high-molecular-weight EOM that aids coagulation, while higher concentrations may lyse cells excessively, releasing EOM that does not enhance flocculation at lower coagulant dosages. nih.gov

The effectiveness of permanganate in combination with other treatment methods, such as UV irradiation, has also been studied. The UV/KMnO₄ process has been shown to effectively disintegrate harmful marine algae cells, achieving over 80% removal in 20 minutes with a 5 mg L⁻¹ dosage of KMnO₄. mdpi.com

Oxidative Degradation of Emerging Contaminants and Organic Pollutants

Permanganate is a powerful oxidant used to degrade a wide array of organic pollutants in water and wastewater. carusllc.com Its effectiveness stems from its ability to break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. tpsgc-pwgsc.gc.ca This process is attractive for environmental remediation due to its low cost and ease of use. nih.gov

Permanganate is particularly effective against compounds with specific chemical features. It reacts most readily with molecules containing carbon-carbon double bonds (alkenes), followed by phenols, anilines, and benzylic carbon-hydrogen bonds. nih.gov This selectivity makes it a suitable agent for targeting contaminants like trichloroethylene (B50587) (TCE) and various pesticides. tpsgc-pwgsc.gc.cascirp.org Studies have shown that permanganate can achieve high treatment efficiencies, with over 90% destruction of unsaturated chlorinated aliphatic compounds in minutes. tpsgc-pwgsc.gc.ca

The degradation of emerging contaminants, such as pharmaceuticals and personal care products, is an area of active research. For instance, the oxidation of bisphenol A (BPA) by permanganate can be enhanced by the presence of other compounds like benzoquinone, which acts as a redox mediator, promoting the formation of more reactive manganese species and accelerating BPA degradation. nih.gov However, the reaction rates for some emerging contaminants with permanganate alone can be slow. nih.gov

The table below summarizes the second-order reaction rate constants for permanganate with various organic contaminants, providing insight into its reactivity.

ContaminantSecond-Order Rate Constant (k'') (M⁻¹ s⁻¹)Conditions
1,4-dioxane4.2 × 10⁻⁵pH 7, 25 °C
Methyl t-butyl ether (MTBE)1.0 × 10⁻⁴pH 7, 25 °C
Methyl ethyl ketone (MEK)9.1 × 10⁻⁵pH 7, 25 °C
Tetrachloroethene (PCE)~0.03–1pH 7, 25 °C
Trichloroethene (TCE)~0.03–1pH 7, 25 °C

This data is compiled from kinetic studies of permanganate oxidation. capes.gov.br

Soil and Groundwater Contaminant Abatement

In situ chemical oxidation (ISCO) is a prominent environmental remediation technique that involves injecting strong chemical oxidizers into contaminated soil and groundwater to destroy pollutants in place. wikipedia.org Permanganate, available as calcium, sodium, or potassium salts, is a frequently used oxidant in ISCO applications. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Its stability and persistence in the subsurface allow it to travel further and treat a larger area compared to more reactive oxidants like ozone or hydrogen peroxide. tpsgc-pwgsc.gc.ca

The permanganate solution, being denser than water, can effectively move through the contaminated matrix via both advection and diffusion. tpsgc-pwgsc.gc.ca This characteristic is advantageous for treating contaminants that have seeped into less permeable zones. wikipedia.org ISCO with permanganate is effective for a range of organic compounds, particularly chlorinated solvents such as trichloroethylene (TCE) and tetrachloroethene (PCE), as well as certain petroleum hydrocarbons. tpsgc-pwgsc.gc.cawikipedia.org The process typically results in the mineralization of organic contaminants into carbon dioxide, water, and inorganic ions. tpsgc-pwgsc.gc.ca A key byproduct of the reaction is manganese dioxide (MnO₂), an insoluble precipitate that can sometimes reduce the permeability of the aquifer. frtr.gov

Field applications have demonstrated the utility of permanganate in remediating hazardous waste sites. clu-in.org However, the performance of ISCO can be variable, with one review of 83 sites showing a median contaminant concentration reduction of 51%, though rebound of contaminant levels was observed at a majority of the sites. nih.gov The effectiveness is highly dependent on site-specific conditions, including geology and the ability to effectively deliver the oxidant to the target contamination zone. cluin.org

Advanced Sorbents for Carbon Capture

While calcium permanganate itself is not directly used as a sorbent, the incorporation of manganese into calcium-based materials is a key area of research for developing advanced sorbents for carbon capture, particularly in calcium looping (CaL) systems.

Manganese-Doped Calcium-Based Materials for CO₂ Uptake

Calcium oxide (CaO), derived from natural limestone, is a promising sorbent for capturing CO₂ due to its high theoretical capacity and low cost. researchgate.net The process involves the reversible reaction of CaO with CO₂ to form calcium carbonate (CaCO₃). researchgate.net However, the CO₂ uptake capacity of pure CaO degrades significantly over multiple carbonation/calcination cycles due to thermal sintering and pore collapse. researchgate.net

Doping the CaO sorbent with manganese has been shown to significantly improve its performance and durability. researchgate.netresearchgate.net The addition of manganese, often introduced via manganese salts like Mn(NO₃)₂ or MnCO₃, enhances the cyclic carbonation conversions. researchgate.net For example, after 100 cycles, the residual carbonation conversion of Mn(NO₃)₂-doped and MnCO₃-doped CaCO₃ was 0.27 and 0.24, respectively, compared to just 0.16 for the original, undoped material. researchgate.net The manganese helps to create a more porous and stable microstructure in the calcined sorbent, which facilitates CO₂ diffusion and reaction. researchgate.net

The mechanism for this improvement involves the formation of a stable, porous structure that resists sintering. researchgate.net The presence of manganese can also enhance the catalytic activity for other reactions relevant to power plants, such as the reduction of NOx by CO. researchgate.net

Cyclic Carbonation/Calcination Performance and Pore Structure Stability

The stability of the pore structure is critical for the long-term performance of CO₂ sorbents. fao.org During repeated cycles of carbonation (CO₂ uptake) and calcination (regeneration at high temperatures), CaO particles tend to agglomerate, leading to a loss of surface area and pore volume, which in turn reduces their CO₂ capture capacity. researchgate.net

Manganese-doped calcium-based materials maintain a superior pore structure compared to their undoped counterparts throughout the cycling process. researchgate.net Research has shown that the pore volume of calcined MnCO₃-doped CaCO₃ can be 2.4 times higher than that of calcined original CaCO₃ after 20 cycles. researchgate.net The doped sorbents exhibit more abundant pores in the crucial size range of 27–142 nm, which is beneficial for CO₂ diffusion. researchgate.net This enhanced porosity is a primary reason for the improved cyclic CO₂ capture capacity. researchgate.net The presence of manganese oxides or mixed calcium-manganese oxides like Ca₂MnO₄ can act as a physical barrier, preventing the growth and agglomeration of CaO crystallites. researchgate.net This structural support is key to the sorbent's enhanced durability and sustained performance in carbon capture applications. researchgate.net

The table below illustrates the improved performance of manganese-doped sorbents.

SorbentResidual Carbonation Conversion (after 100 cycles)
Original CaCO₃0.16
Mn(NO₃)₂-doped CaCO₃0.27
MnCO₃-doped CaCO₃0.24

Data from studies on cyclic calcination/carbonation reactions. researchgate.net

Materials Science and Engineered Systems

Chemical Modification of Materials Using Permanganate (B83412) Treatment

The surface modification of materials through permanganate treatment is a key strategy for enhancing their performance characteristics. This is particularly evident in the treatment of natural fibers, where the application of permanganate solutions can lead to significant improvements in their properties.

Surface Functionalization of Natural Fibers

Permanganate treatment, often utilizing potassium permanganate due to its wide availability, is a chemical process that modifies the surface of natural cellulosic fibers. nih.govsmsjournals.comacs.org The treatment introduces highly reactive permanganate ions (MnO₄⁻) that interact with the hydroxyl groups of cellulose, the primary component of natural fibers. This reaction can lead to the formation of cellulose-manganate, which enhances the interlocking between the fiber and a polymer matrix. nih.gov The process typically involves soaking the fibers in a solution of permanganate, often in an acetone (B3395972) medium. nih.govsmsjournals.com

Impact on Material Performance and Structural Integrity

The chemical modification of natural fibers with permanganate treatment has a profound impact on their mechanical properties and structural integrity. Research has consistently shown that this treatment can lead to significant enhancements in the performance of the resulting composite materials. smsjournals.comresearchgate.netresearchgate.net

Studies on various natural fibers, such as sisal, banana, and pine needle, have demonstrated that permanganate treatment can increase their tensile strength, flexural strength, and hardness. smsjournals.comresearchgate.nete3s-conferences.org For instance, permanganate-treated sisal fiber reinforced polyester (B1180765) composites have shown superior flexural strength compared to their untreated counterparts, a result attributed to the improved interaction between the fiber and the resin. smsjournals.com Similarly, treating banana fibers with potassium permanganate has been found to enhance the flexural strength and modulus of polypropylene-based composites. smsjournals.com

The table below summarizes the effect of potassium permanganate treatment on the mechanical properties of various natural fibers, illustrating the significant improvements that can be achieved. While specific data for calcium permanganate is less common in publicly available literature, the similar oxidizing nature of the permanganate ion suggests that comparable effects would be observed.

Table 1: Effect of Potassium Permanganate Treatment on Mechanical Properties of Natural Fibers

Fiber TypePropertyUntreated ValueTreated ValueReference
Pine Needle FiberTensile Strength49.67 ± 9.6 MPa56.75 ± 16.54 MPa e3s-conferences.org
Acacia pennata FibersTensile Strength-685 MPa nih.gov
Butea Parviflora (BP) FibersTensile Strength92 MPa198 MPa mdpi.com
Butea Parviflora (BP) FibersYoung's Modulus2.16 GPa4.40 GPa mdpi.com

Integration into Functional Composite Materials

The improved interfacial adhesion between the treated fibers and the polymer matrix is a critical factor in the enhanced performance of these composites. smsjournals.comresearchgate.net This better bonding allows for more effective stress transfer from the matrix to the stronger fibers, resulting in a composite material with higher strength and stiffness. smsjournals.com

Research has explored the use of permanganate-treated fibers in a variety of polymer matrices, including polyester, polypropylene, and natural rubber. smsjournals.comresearchgate.net For example, composites made from natural rubber and coconut shell powder treated with potassium permanganate showed increased tensile strength. researchgate.net The treatment was found to enhance the crosslinking between the filler and the matrix. researchgate.net

While much of the existing research focuses on potassium permanganate, the use of calcium permanganate in creating functional composites is an area of growing interest. Its strong oxidizing properties suggest it could be equally, if not more, effective in modifying natural fibers for composite applications. assignmentpoint.com

Table 2: Performance of Composites with Permanganate-Treated Natural Fibers

FiberMatrixObserved ImprovementReference
Sisal FiberPolyesterSuperior flexural strength smsjournals.com
Banana FiberPolypropyleneEnhanced flexural strength and modulus smsjournals.com
Coconut Shell PowderNatural RubberIncreased tensile strength researchgate.net
Ultra-high molecular weight polyethylene (B3416737) fiberNatural RubberIncreased modulus and tensile stress researchgate.net

Design of Porous Materials and Their Properties

Calcium-manganese oxides, which can be derived from calcium permanganate, are being investigated for the creation of porous materials with unique properties. rsc.orgresearchgate.net These materials, with their high surface area and controlled pore structures, have potential applications in catalysis, energy storage, and separation technologies. rsc.orgresearchgate.netrsc.org

One method for synthesizing porous calcium-manganese oxides involves the thermal decomposition of carbonate solid-solution precursors. rsc.orgresearchgate.net This process can yield crystalline compounds such as perovskite-type CaMnO₃, layered Ca₂Mn₃O₈, and post-spinel CaMn₂O₄, all of which can present as porous microspheres composed of agglomerated nanoparticles. rsc.orgresearchgate.net The formation of these porous microstructures is partly attributed to the difference in crystal densities between the carbonate precursors and the resulting oxides. researchgate.net

The properties of these porous materials, including their catalytic activity, are influenced by the surface oxidation state of manganese and the specific crystallographic structure. rsc.orgresearchgate.net For example, porous perovskite calcium-manganese oxide microspheres have shown promise as efficient catalysts in rechargeable sodium-oxygen batteries, exhibiting high discharge capacity and good cyclability. rsc.org The remarkable electrocatalytic activity is attributed to the stable porous micro-nanostructures. rsc.org

Calcium-Manganese Formulations in Advanced Analytical Reagents

The strong oxidizing nature of the permanganate ion makes it a valuable component in advanced analytical reagents. While potassium permanganate is more commonly used, calcium permanganate also finds applications in analytical chemistry, particularly in redox titrations. assignmentpoint.comicalculator.com

Permanganometry, a type of redox titration, utilizes the oxidation-reduction reaction between permanganate ions and an analyte to determine the concentration of the analyte. icalculator.com For instance, calcium concentration in a sample can be indirectly determined using permanganometry. icalculator.com The process involves precipitating calcium ions as calcium oxalate, which is then dissolved in acid and titrated with a standardized potassium permanganate solution. icalculator.com

Furthermore, permanganate-based sensors are being developed for the detection of various substances. For example, microfiber sensors have been demonstrated for detecting different concentrations of potassium permanganate solutions. nih.gov These sensors measure the change in peak voltage of transmitted power as the concentration of the permanganate solution varies. nih.gov While this research used potassium permanganate, the principle could be adapted for calcium permanganate.

The development of advanced analytical reagents and sensors often relies on the specific chemical properties of the compounds involved. The distinct solubility and reactivity of calcium permanganate compared to other permanganate salts could offer advantages in certain analytical applications. assignmentpoint.com

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of permanganates often involves energy-intensive processes and harsh chemical oxidants. Future research is increasingly focused on creating environmentally benign and economically viable synthetic routes.

Key Research Thrusts:

Bio-inspired Synthesis: Exploring the use of biological materials, such as plant extracts, as reducing agents offers a promising green alternative. mdpi.com Extracts from sources like banana peels contain natural reducing agents, primarily polyphenols, that can facilitate the formation of manganese-based nanoparticles from permanganate (B83412) precursors at room temperature. mdpi.comresearchgate.net This approach minimizes energy consumption and avoids the use of toxic reagents. jwent.net

Electrochemical Synthesis: Refining the electrochemical oxidation of manganese dioxide to permanganate presents another avenue for green synthesis. researchgate.net This method can reduce reliance on chemical oxidants and, when powered by renewable energy sources, can significantly lower the carbon footprint of production.

A comparative analysis of potential synthetic routes highlights the shift towards greener methodologies:

Synthesis MethodPrecursorsConditionsKey AdvantagesResearch Focus
Traditional Chemical Manganese Dioxide, Potassium Hydroxide (B78521), Oxidizer (e.g., Potassium Nitrate)High heat (e.g., 450°C), strong alkaline meltEstablished, high yieldReducing energy input, minimizing hazardous reagents
Green Synthesis (Plant Extract) Potassium Permanganate, Plant Extract (e.g., Banana Peel)Room temperature, aqueous solutionEnvironmentally benign, low cost, simpleOptimization of parameters (concentration, time), characterization of nanoparticles researchgate.net
Recycling-Integrated Manganese Dioxide (recycled), Oxygen, Electrochemical CellOxidation followed by electrochemical reductionSustainable, circular economyImproving recycling efficiency (>90%), integration with various applications researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A fundamental understanding of how calcium permanganate functions at the molecular level is crucial for optimizing its existing applications and designing new ones. The integration of advanced analytical techniques with computational modeling is key to unlocking these mechanisms.

Key Research Thrusts:

In-situ Spectroscopy: Techniques like UV-visible spectrophotometry can be used to monitor spectral changes during oxidation reactions in real-time. nih.gov This allows for the detection of transient intermediate species, such as Mn(V) complexes, providing direct evidence for proposed reaction pathways. nih.gov

Probing DNA Interactions: Potassium permanganate is a powerful tool for studying the structure of DNA, as it reacts specifically with exposed thymine (B56734) bases in single-stranded or distorted regions. researchgate.net Future research can refine this technique to gain more detailed insights into DNA-protein interactions, genetic mutations, and the effects of various agents on DNA conformation. researchgate.net

Research has shown that the permanganate ion's reactivity is highly dependent on the pH of the medium, leading to different reduction products and reaction mechanisms. patsnap.com

MediumHalf-ReactionManganese Product
Acidic MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂OManganese(II) ion (Mn²⁺)
Neutral MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻Manganese Dioxide (MnO₂)
Alkaline MnO₄⁻ + e⁻ → MnO₄²⁻Manganate (B1198562) ion (MnO₄²⁻)

Data sourced from Patsnap Synapse. patsnap.com

Understanding these pH-dependent pathways is fundamental for controlling the outcome of permanganate-based reactions in various applications. patsnap.com

Rational Design of Next-Generation Calcium-Manganese Catalysts

Calcium-manganese oxides, derived from or related to calcium permanganate, are recognized as highly promising catalysts, particularly due to their structural similarities to the oxygen-evolving complex (OEC) in natural photosynthesis. anu.edu.auresearchgate.netnih.gov Rational design aims to create synthetic catalysts that mimic and even surpass the efficiency of this natural system.

Key Research Thrusts:

Biomimetic Catalysts: Research is heavily inspired by the Mn₄CaO₅ cluster in Photosystem II, which efficiently catalyzes water oxidation. anu.edu.aunih.gov Synthesizing calcium manganese oxides like CaMn₂O₄, which contains structural subunits similar to the OEC, is a key focus for developing artificial photosynthesis and water-splitting technologies. researchgate.net

Doping and Modification: The catalytic properties of calcium-manganese oxides can be precisely tuned by doping with other elements. For instance, doping calcium cobalt oxide with manganese has been shown to significantly enhance catalytic activity in the reduction of environmental pollutants like 4-nitrophenol. researchgate.net Future work will explore a wider range of dopants to optimize electronic properties, surface area, and redox activity for specific catalytic applications. researchgate.net

Structural Control: The synthesis of specific crystal structures, such as perovskites (e.g., CaMnO₃) and layered structures (e.g., Ca₂Mn₃O₈), is crucial. rsc.org These different structures exhibit distinct catalytic activities, and future research will focus on controlling the synthesis to produce phase-pure materials with desired morphologies for enhanced performance in applications like visible-light-driven water oxidation. rsc.org

Expanding Applications in Environmental Remediation and Resource Recovery

Permanganate-based in-situ chemical oxidation (ISCO) is a well-established technology for cleaning up contaminated soil and groundwater. tpsgc-pwgsc.gc.cacarusllc.com Future research aims to enhance its effectiveness, expand its scope, and integrate it with resource recovery processes.

Key Research Thrusts:

Controlled-Release Formulations: A major challenge in ISCO is the rapid consumption of the oxidant, requiring multiple injections. researchgate.net Developing controlled-release permanganate, where the oxidant is embedded in a polymer matrix, can provide a sustained release over several years. This approach improves efficiency, reduces costs, and is particularly suitable for creating passive reactive barriers to control contaminant plumes. researchgate.net

Treatment of Emerging Contaminants: While effective for chlorinated solvents, the efficacy of permanganate against other contaminants varies. tpsgc-pwgsc.gc.ca Research is needed to expand its application to emerging pollutants and to understand its interaction with complex contaminant mixtures. Combining permanganate with other remediation techniques, such as bioaugmentation, has shown promise, achieving high removal efficiencies for diesel-contaminated soil. gnest.org

Resource Recovery from Waste Streams: Beyond remediation, permanganate can be used for resource recovery. Oxidative precipitation using permanganate is a potential method for selectively recovering valuable metals like manganese from industrial waste streams and acid mine drainage. researchgate.net Future studies will focus on optimizing conditions to maximize recovery rates and purity, turning a waste problem into a resource opportunity.

Remediation ChallengeFuture ApproachExpected Benefit
Rapid Oxidant DepletionControlled-Release Permanganate (CRP) in polymer matrixLong-term, passive treatment; reduced application frequency and cost researchgate.net
Complex Contaminant MixturesIntegrated systems (e.g., ISCO + Bioremediation)Broader contaminant degradation, enhanced removal efficiency (>90%) carusllc.comgnest.org
Industrial/Mining WastewaterSelective Oxidative PrecipitationRecovery of valuable metals (e.g., Manganese, Cobalt) from waste researchgate.net

Exploration of Calcium Permanganate in Novel Energy Conversion Systems

The unique electrochemical properties of the permanganate ion and related manganese oxides are driving research into their use in next-generation energy storage and conversion systems. anu.edu.au

Key Research Thrusts:

Aqueous Flow Batteries: The permanganate ion is being explored as a high-performance catholyte material in aqueous flow batteries for large-scale energy storage. rsc.org Compared to conventional materials, permanganate exhibits superior redox potential and reaction kinetics. Research shows that an iron-manganese flow battery can achieve significantly higher power density and energy efficiency, making it a promising alternative for grid-scale applications. rsc.org

Hybrid Supercapacitors: Manganese dioxide (MnO₂), the reduction product of permanganate, is a key material for pseudocapacitors due to its high theoretical capacitance. mdpi.comfrontiersin.org Future research focuses on creating hybrid electrodes, combining MnO₂ with high-surface-area carbons. aip.org This combination leverages the fast redox reactions of MnO₂ and the high conductivity of carbon to overcome the limitations of each material alone, leading to supercapacitors with higher energy and power densities. frontiersin.orgaip.org

Thermochemical Energy Storage (TCES): Doped calcium manganites, such as CaAl₀.₂Mn₀.₈O₃₋δ, are being investigated for high-temperature TCES systems. osti.gov These materials store heat via reversible redox reactions (loss and uptake of oxygen) at high temperatures. This technology is particularly relevant for concentrating solar power (CSP) plants, offering a way to store solar energy chemically for later conversion back to electricity, supporting the stability of renewable power generation. osti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.